2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid is a complex organic compound primarily recognized as an impurity associated with the drug Febuxostat, which is used in the treatment of gout. This compound has garnered attention in pharmaceutical research due to its structural characteristics and potential biological activities.
This compound is synthesized as part of the chemical processes involved in producing Febuxostat, an anti-gout medication. It is categorized under various chemical databases, including PubChem and ChemSpider, where it is referenced with multiple synonyms and identifiers, including its CAS number 144060-62-8 .
2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid belongs to the class of thiazolecarboxylic acids, which are characterized by their thiazole ring structure combined with carboxylic acid functionalities. It is also classified as a phenolic compound due to the presence of a phenyl group in its structure.
The synthesis of 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid can be represented using the following structural formula:
This compound can participate in various chemical reactions typical for carboxylic acids and thiazoles:
Reactivity may vary based on substituents present on the aromatic ring and the thiazole structure, influencing both nucleophilic and electrophilic attack sites.
The mechanism of action for compounds like 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid primarily relates to its role as an impurity in Febuxostat. Febuxostat works by inhibiting xanthine oxidase, an enzyme involved in purine metabolism that leads to uric acid production, thereby reducing uric acid levels in patients with gout.
Research indicates that related compounds may exhibit varying degrees of xanthine oxidase inhibition depending on their structural features .
The compound's stability and reactivity can be influenced by environmental factors such as pH and temperature, which are crucial for its storage and handling.
The primary application of 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid lies within pharmaceutical research as a reference standard for quality control in the production of Febuxostat. Additionally, it may serve as a subject for studies exploring structure-activity relationships in drug development related to gout treatment.
This aldehyde-functionalized thiazole derivative (C₁₆H₁₇NO₄S) serves as a pivotal synthetic intermediate in modern heterocyclic chemistry and pharmaceutical development. Its structure integrates a 4-methylthiazole-5-carboxylic acid core linked to a 3-formyl-4-(isobutoxy)benzene moiety, creating a multifunctional scaffold amenable to diverse chemical transformations [1] [3]. The compound's significance is magnified by its role in producing high-value therapeutic agents, particularly the xanthine oxidase inhibitor febuxostat.
The molecule exhibits distinctive structural features that enable unique reactivity patterns:
Table 1: Key Molecular Parameters from Crystallographic Analysis
Structural Feature | Value | Significance |
---|---|---|
Thiazole-benzene dihedral | 2.4° ± 0.1° | Enhanced conjugation for electronic delocalization |
C-Formyl bond length | 1.220 Å | Characteristic of highly polarized carbonyl |
Carboxylate C-O bond lengths | 1.316 Å, 1.225 Å | Reflects resonance stabilization |
Isobutoxy torsion angle | 64.3° | Steric optimization of alkoxy substituent |
This compound serves as the penultimate precursor in the synthesis of febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid), a potent non-purine xanthine oxidase inhibitor approved for chronic hyperuricemia. Key synthetic applications include:
Table 2: Key Derivatives and Their Pharmaceutical Relevance
Compound Name | Molecular Formula | Role in Synthesis |
---|---|---|
Ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate | C₁₈H₂₁NO₄S | Purifiable ester intermediate |
2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid (Febuxostat) | C₁₆H₁₆N₂O₃S | Final API for gout treatment |
Methylamine salt of aldehyde intermediate | C₁₇H₂₂N₂O₄S | Crystalline purification form |
The development pathway of this compound reflects strategic innovations in heterocyclic drug synthesis:
The compound remains synthetically valuable despite challenges in handling:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: